2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid is a complex organic compound classified as a small molecule. It is primarily recognized for its potential applications in medicinal chemistry and pharmacology. The compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity.
The compound is listed under various chemical databases, including DrugBank (DB08077) and PubChem (CID 131347). Its CAS number is 121809-82-3, providing a unique identifier for regulatory and research purposes. The compound falls under the category of experimental drugs and has not yet received approval for clinical use in the United States or other regions .
The synthesis of 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid typically involves several steps that include the formation of key intermediates and the introduction of functional groups.
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are often proprietary or unpublished in literature .
The molecular formula of 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid is . Its molecular weight is approximately 383.226 g/mol.
The structural representation can be visualized using SMILES notation: CC(C)(OC1=CC=C(NC(=O)NC2=CC(Cl)=CC(Cl)=C2)C=C1)C(O)=O .
The reactivity of 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid can be attributed to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
Further studies are necessary to elucidate its specific biological pathways and effects .
The physical properties of 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid include:
Chemical properties include:
These properties suggest that the compound may exhibit significant bioavailability and membrane permeability.
The potential applications of 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid primarily lie within pharmaceutical research:
Research into this compound continues to evolve, highlighting its importance in medicinal chemistry and potential therapeutic applications .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: